molecular formula C41H67N11O13 B10857541 HSV-gB2 (498-505)

HSV-gB2 (498-505)

Cat. No.: B10857541
M. Wt: 922.0 g/mol
InChI Key: UBVOHDHFHIMSCO-YWZBYMRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSV-gB2 (498-505) is an immunodominant epitope derived from herpes simplex virus glycoprotein B, specifically from amino acids 498 to 505. This peptide sequence, Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu, is recognized by cytotoxic T-lymphocytes and plays a crucial role in the immune response against herpes simplex virus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

HSV-gB2 (498-505) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of HSV-gB2 (498-505) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

HSV-gB2 (498-505) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Major Products

The major product of these reactions is the purified HSV-gB2 (498-505) peptide, which is used for various research applications .

Scientific Research Applications

HSV-gB2 (498-505) has several scientific research applications, including:

Mechanism of Action

HSV-gB2 (498-505) exerts its effects by being recognized by cytotoxic T-lymphocytes. This recognition is mediated by the major histocompatibility complex (MHC) class I molecules, which present the peptide on the surface of infected cells. The interaction between the peptide-MHC complex and the T-cell receptor triggers the activation and proliferation of cytotoxic T-lymphocytes, leading to the targeted destruction of infected cells .

Comparison with Similar Compounds

Similar Compounds

    HSV-gD (340-348): Another immunodominant epitope from herpes simplex virus glycoprotein D.

    HSV-gC (457-465): An epitope from herpes simplex virus glycoprotein C.

Uniqueness

HSV-gB2 (498-505) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T-lymphocyte response. Unlike other epitopes, it is cross-reactive with both herpes simplex virus type 1 and type 2, making it a valuable target for broad-spectrum herpes simplex virus research .

Properties

Molecular Formula

C41H67N11O13

Molecular Weight

922.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

UBVOHDHFHIMSCO-YWZBYMRGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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